N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride
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Overview
Description
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is a synthetic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of a cyclohexylamine derivative with a suitable benzoyl chloride.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific conditions, such as the presence of a base like sodium hydroxide or potassium carbonate, to form the desired triazole ring.
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within cells, leading to a biological response.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways, thereby modulating physiological processes.
Modulating Pathways: Affecting signaling pathways that regulate cellular functions, such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-4-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-3-(1,2,3-triazol-1-yl)benzamide
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is unique due to the presence of the cyclohexyl group and the specific positioning of the triazole ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different pharmacological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c18-10-16(13-5-2-1-3-6-13)21-17(23)14-7-4-8-15(9-14)22-12-19-11-20-22;;/h4,7-9,11-13,16H,1-3,5-6,10,18H2,(H,21,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEOHUCMAQNWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=CC(=CC=C2)N3C=NC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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